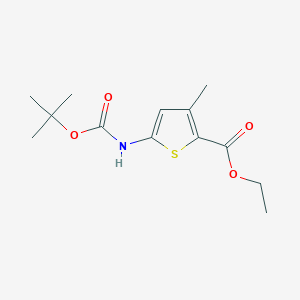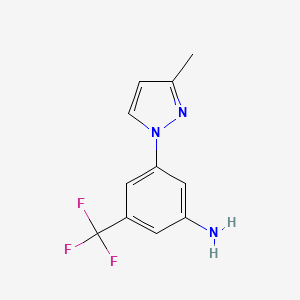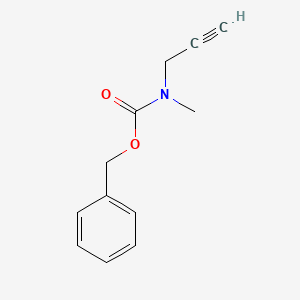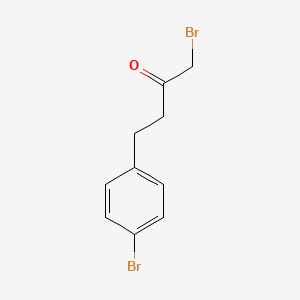
1-Bromo-4-(4-bromophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(4-bromophenyl)butan-2-one is an organic compound characterized by the presence of bromine atoms attached to a butanone backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromophenyl)butan-2-one can be synthesized through several methods. One common approach involves the bromination of 4-phenyl-2-butanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, resulting in a more efficient and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(4-bromophenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide are often employed as oxidizing agents.
Major Products:
Substitution: Products include various substituted butanones.
Reduction: The primary product is 4-(4-bromophenyl)-2-butanol.
Oxidation: Products include 4-(4-bromophenyl)-2-butanoic acid.
Applications De Recherche Scientifique
1-Bromo-4-(4-bromophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(4-bromophenyl)butan-2-one exerts its effects involves interactions with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity, enabling it to participate in a range of chemical transformations. The compound’s ability to undergo substitution, reduction, and oxidation reactions is attributed to the electrophilic nature of the bromine atoms and the nucleophilic nature of the carbonyl group.
Comparaison Avec Des Composés Similaires
1-Bromo-4-iodobenzene: Similar in structure but contains an iodine atom instead of a second bromine atom.
4-Bromophenylacetylene: Contains a triple bond instead of a carbonyl group.
4-Bromophenyl isocyanate: Features an isocyanate group instead of a carbonyl group.
Uniqueness: 1-Bromo-4-(4-bromophenyl)butan-2-one is unique due to its combination of bromine atoms and a carbonyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H10Br2O |
|---|---|
Poids moléculaire |
305.99 g/mol |
Nom IUPAC |
1-bromo-4-(4-bromophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Br2O/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 |
Clé InChI |
WLUCXHIKPYCWPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)CBr)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
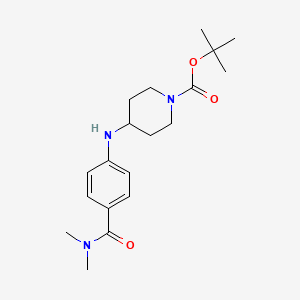
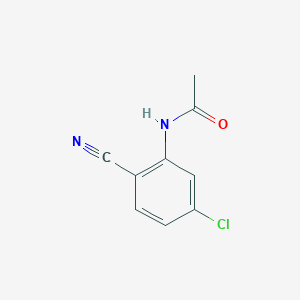
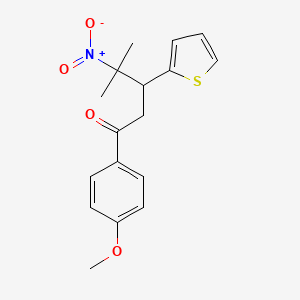
![Piperazine,1-[5-(1h-benzo[d]imidazol-2-yl)-2-pyridinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8475265.png)

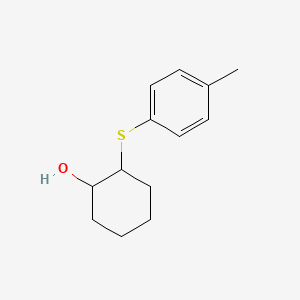
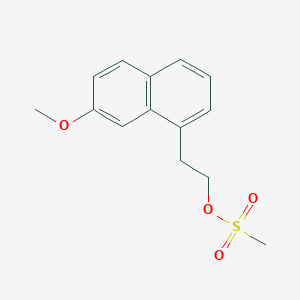
![(1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazol-3-yl)methanol](/img/structure/B8475288.png)
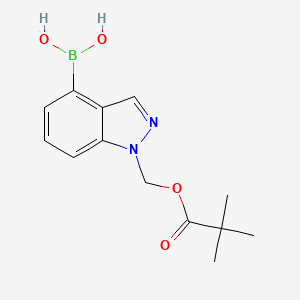
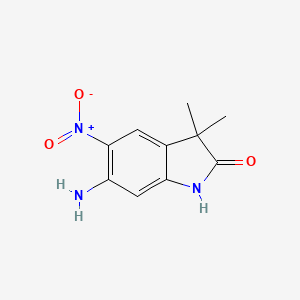
![(1S,2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B8475314.png)
